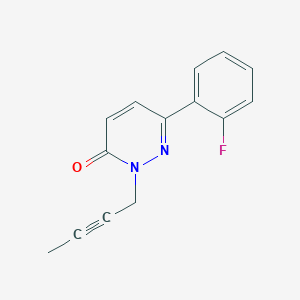
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-But-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is commonly referred to as BF-1 and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
BF-1 works by inhibiting the activity of certain enzymes in the body, specifically the enzymes known as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in a variety of cellular processes, including DNA repair and telomere maintenance. By inhibiting their activity, BF-1 can disrupt these processes and ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
BF-1 has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and disrupt DNA repair processes. It has also been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BF-1 for lab experiments is that it is relatively easy to synthesize and purify. This makes it a convenient compound to work with in the lab. However, one of the limitations is that it can be difficult to work with in vivo, as it has poor solubility and bioavailability. This can make it challenging to study its effects in living organisms.
Zukünftige Richtungen
There are a number of future directions for research on BF-1. One area of focus could be on developing new formulations of the compound that have improved solubility and bioavailability. Another area of research could be on exploring its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Overall, BF-1 shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis method for BF-1 involves a series of chemical reactions that ultimately lead to the formation of the final compound. One of the key steps in the synthesis process is the use of a palladium-catalyzed coupling reaction between 2-chloro-6-(2-fluorophenyl)pyridazine-3-one and 2-butyne-1,4-diol. This reaction leads to the formation of the desired product, BF-1.
Wissenschaftliche Forschungsanwendungen
BF-1 has been extensively studied for its potential use in the field of medicine. One of the key areas of research has been its potential as an anticancer agent. Studies have shown that BF-1 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
2-but-2-ynyl-6-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-2-3-10-17-14(18)9-8-13(16-17)11-6-4-5-7-12(11)15/h4-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUCGAZXWYQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-tert-butyltetrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7565234.png)
![1-[3-(2-Methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7565237.png)

![2-methyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7565247.png)
![1-Cyclohexyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-methylurea](/img/structure/B7565260.png)
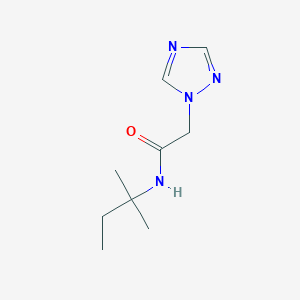
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7565269.png)
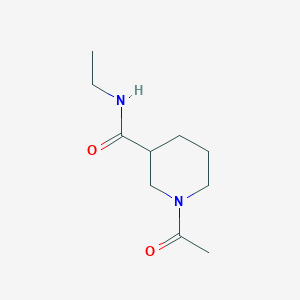
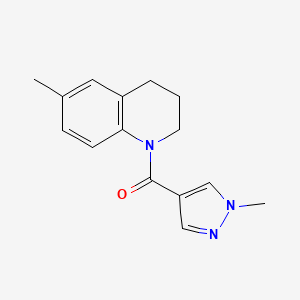
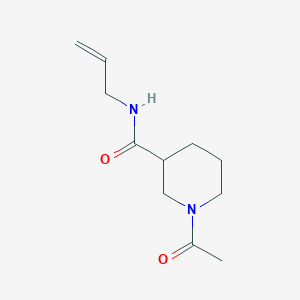
![N,2,4-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7565308.png)
![1-oxido-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyridin-1-ium-2-carboxamide](/img/structure/B7565320.png)
![5-chloro-N-[1-(furan-2-yl)ethyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7565325.png)
![N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine](/img/structure/B7565328.png)